4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine
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Overview
Description
4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine is a synthetic organic compound that belongs to the class of phthalazine derivatives This compound is characterized by the presence of a chlorophenyl group, a benzimidazole moiety, and a phthalazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole moiety: This can be achieved by reacting o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the chlorophenyl group: This step involves the chlorination of a phenyl ring, which can be accomplished using reagents such as thionyl chloride or phosphorus pentachloride.
Coupling with phthalazine: The final step involves the coupling of the chlorophenyl-substituted benzimidazole with phthalazine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dechlorinated or hydrogenated products.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine: Characterized by the presence of a chlorophenyl group, a benzimidazole moiety, and a phthalazine core.
4-(4-bromophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
4-(4-fluorophenyl)-N-(1-methyl-1H-benzimidazol-5-yl)phthalazin-1-amine: Similar structure but with a fluorophenyl group instead of a chlorophenyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group, in particular, can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-(1-methylbenzimidazol-5-yl)phthalazin-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5/c1-28-13-24-19-12-16(10-11-20(19)28)25-22-18-5-3-2-4-17(18)21(26-27-22)14-6-8-15(23)9-7-14/h2-13H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOCJSTHCXSMVRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C=CC(=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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